molecular formula C19H21Cl2N3O2S B6487114 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride CAS No. 1216837-83-0

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride

Cat. No.: B6487114
CAS No.: 1216837-83-0
M. Wt: 426.4 g/mol
InChI Key: GZNISPORYYHIKI-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride (CAS 1216837-83-0) is a high-purity small molecule with a molecular formula of C19H21Cl2N3O2S and a molecular weight of 426.36 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential . Benzothiazole derivatives have been extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-convulsant properties, making them a valuable core structure for pharmaceutical research and development . Specifically, compounds featuring the benzothiazole core have been studied as kinase inhibitors for therapeutic interventions and as cell differentiation inducers in oncology research . The structure of this particular compound, which includes a 4-chloro-benzothiazole group linked to a dimethylaminoethyl chain and a methoxybenzamide moiety, is designed for exploratory biological screening. It is supplied with a minimum purity of 95% and is intended for use in early-stage research and drug discovery programs . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)11-12-23(18(24)13-7-4-5-9-15(13)25-3)19-21-17-14(20)8-6-10-16(17)26-19;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNISPORYYHIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
This compound is primarily investigated for its potential as an anti-cancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics. Studies suggest that the compound may target kinases and proteases, which play crucial roles in cell signaling and apoptosis pathways, such as the MAPK/ERK and PI3K/Akt pathways.

Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It is being studied for its potential to mitigate the effects of neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting cell survival.

Pharmacology

Mechanism of Action
The mechanism by which N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound modulates critical signaling pathways associated with cell growth and survival, which is essential in both cancer treatment and neuroprotection.

Material Science

Organic Semiconductors
In material science, this compound is being explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows it to function effectively in electronic applications, potentially leading to advancements in organic electronics.

  • Cancer Cell Proliferation Inhibition
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response correlating with the inhibition of specific kinases involved in the MAPK pathway.
  • Neuroprotection in Models of Neurodegeneration
    In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in reduced apoptotic markers compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is summarized below:

Compound Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Benzothiazole 4-Cl, 2-methoxybenzamide, dimethylaminoethyl Not explicitly provided Chloro group enhances electrophilicity; methoxy may modulate lipophilicity
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide HCl Benzothiazole 4-ethyl, sulfonylacetamide, dimethylaminoethyl 498.053 Sulfonyl group increases polarity; ethyl substitution reduces steric hindrance compared to chloro
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Cl, 2,4-difluorobenzamide Not provided Fluorine atoms enhance metabolic stability; thiazole core differs in aromaticity vs. benzothiazole
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl Benzothiazole 6-ethoxy, piperidinyl sulfonyl, dimethylaminoethyl 567.2 Ethoxy and sulfonyl groups improve membrane permeability; piperidine may enhance CNS penetration
SzR-105 (Quinoline carboxamide derivatives) Quinoline Hydroxyquinoline, dimethylaminopropyl/pyrrolidinyl 309.79–358.43 Quinoline core offers distinct π-π stacking interactions; dimethylamino groups aid solubility

Pharmacological and Physicochemical Properties

  • In contrast, the 4-ethyl group in ’s analog reduces electrophilicity but may improve metabolic stability .
  • Lipophilicity: The 2-methoxybenzamide group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability.
  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via amide coupling reactions using carbodiimides like EDC·HCl, suggesting shared synthetic pathways with the target compound .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a benzothiazole core substituted at position 4 with chlorine, linked via an amide bond to a 2-methoxybenzoyl group and a dimethylaminoethyl side chain. Key challenges include:

  • Regioselective chlorination of the benzothiazole ring.

  • Steric hindrance management during amide bond formation between the benzothiazole amine and methoxybenzoyl chloride.

  • Selective alkylation to introduce the dimethylaminoethyl group without over-alkylation.

The molecular formula C₁₉H₂₁Cl₂N₃O₂S (MW 426.4) necessitates precise stoichiometric control .

Synthesis of 4-Chloro-1,3-benzothiazol-2-amine

The benzothiazole precursor is synthesized via the Hugershoff reaction :

  • Cyclization : 2-Amino-4-chlorothiophenol (1.0 eq) reacts with potassium thiocyanate (1.2 eq) in acetic acid at 80°C for 6 hours.

  • Isolation : The product precipitates upon cooling and is filtered, yielding 4-chloro-1,3-benzothiazol-2-amine as a pale yellow solid (75–80% yield) .

Table 1: Characterization of 4-Chloro-1,3-benzothiazol-2-amine

PropertyValue
Melting Point142–144°C
HRMS (ESI+)m/z 185.0 [M+H]⁺
Purity (HPLC)>98%

Alkylation with 2-(Dimethylamino)ethyl Chloride

The secondary amine is introduced via nucleophilic substitution:

  • Reaction Conditions : 4-Chloro-1,3-benzothiazol-2-amine (1.0 eq) is dissolved in dry DMF under nitrogen. 2-(Dimethylamino)ethyl chloride (1.5 eq) and K₂CO₃ (2.0 eq) are added, and the mixture is stirred at 60°C for 12 hours.

  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to yield N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine (65–70% yield) .

Critical Parameter : Excess alkylating agent leads to quaternary ammonium byproducts, necessitating strict stoichiometric control.

Amide Coupling with 2-Methoxybenzoyl Chloride

The methoxybenzamide group is introduced via Schotten-Baumann conditions:

  • Acylation : N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine (1.0 eq) is stirred with 2-methoxybenzoyl chloride (1.2 eq) in THF at 0°C. Triethylamine (2.0 eq) is added dropwise, and the mixture is warmed to room temperature for 4 hours.

  • Isolation : The product is extracted with CH₂Cl₂, washed with NaHCO₃, and crystallized from ethanol to afford the free base (85% yield) .

Table 2: Optimization of Amide Coupling

ParameterOptimal ValueEffect of Deviation
Temperature0°C → RT<0°C: Incomplete reaction
SolventTHFDMF: Reduced yield (60%)
BaseTriethylaminePyridine: Slower kinetics

Hydrochloride Salt Formation

The final step involves protonation of the dimethylamino group:

  • Salt Formation : The free base (1.0 eq) is dissolved in anhydrous ethanol. HCl gas is bubbled through the solution at 0°C until pH < 2.

  • Crystallization : The mixture is stirred for 1 hour, filtered, and washed with cold ether to yield the hydrochloride salt as a white crystalline solid (95% yield) .

Analytical Data :

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 4.32 (t, J=6.0 Hz, 2H, NCH₂), 3.94 (s, 3H, OCH₃), 3.21 (t, J=6.0 Hz, 2H, CH₂N), 2.89 (s, 6H, N(CH₃)₂) .

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Alternative Routes

A patent-derived method employs N,N'-carbonyldiimidazole (CDI) for amide activation :

  • 2-Methoxybenzoic acid (1.0 eq) and CDI (1.5 eq) react in THF at 50°C for 2 hours.

  • The intermediate is coupled with N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine at 60°C for 48 hours, yielding the amide in 78% yield.

Advantages : Higher selectivity, minimal epimerization.
Disadvantages : Longer reaction time, higher cost of CDI.

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring proper substitution on the benzothiazole ring (e.g., 4-chloro positioning) requires precise temperature control (<5°C during chlorination) .
  • Purification : Removal of unreacted dimethylaminoethylamine intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 449.12) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯Cl and C–H⋯O) critical for stability .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition observed >200°C .

How can researchers optimize reaction yields for the dimethylaminoethyl substitution step?

Q. Methodological Approach :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of dimethylaminoethylamine .
  • Catalysis : Add KI (10 mol%) to accelerate SN2 displacement of chloro intermediates .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of amine to benzothiazole precursor to minimize side products .

Q. Yield Improvement :

  • Reaction Monitoring : TLC (Rf ~0.4 in EtOAc/hexane 1:1) ensures completion within 6–8 hours at 60°C .

How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. Data Contradiction Analysis :

  • Multi-Technique Validation : Cross-check ¹H NMR with 2D COSY or HSQC to assign overlapping aromatic signals .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set) .
  • Crystallographic Evidence : Use X-ray data to confirm spatial arrangement of substituents .

What role do the chloro and dimethylamino groups play in bioactivity?

Q. Structure-Activity Relationship (SAR) :

  • 4-Chloro Group : Enhances lipophilicity (logP ~3.2) and enzyme binding via halogen bonding (e.g., with kinase ATP pockets) .
  • Dimethylaminoethyl Chain : Facilitates cellular uptake via protonation at physiological pH, improving bioavailability .

Q. Advanced Studies :

  • Mutagenesis Assays : Replace chloro with fluoro to assess impact on IC₅₀ values in kinase inhibition assays .

How can computational methods predict the compound’s reactivity and stability?

Q. Advanced Computational Strategies :

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., PBS) to assess hydrolysis susceptibility .

Q. Application Example :

  • Hydrolysis Prediction : MD simulations show methoxy group stability at pH 7.4 but susceptibility to cleavage at pH <2 .

What are the stability considerations for long-term storage of this compound?

Q. Basic Stability Protocol :

  • Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : Freeze-dried samples retain >95% purity after 12 months .

Q. Advanced Analysis :

  • Forced Degradation Studies : Expose to UV light (254 nm) or H₂O₂ (3%) to identify degradation products via LC-MS .

How can researchers design analogs to improve target selectivity?

Q. Methodological Framework :

  • Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability .
  • Scaffold Hopping : Replace benzothiazole with benzoxazole and compare IC₅₀ in enzyme assays .

Q. Data-Driven Design :

  • Pharmacophore Modeling : Align analogs using MOE software to identify critical hydrogen-bond acceptors .

What are the advantages of heterogeneous catalysis in synthesizing this compound?

Q. Reaction Engineering :

  • Catalyst Choice : Pd/C (5% wt) for nitro reduction steps minimizes metal leaching vs. homogeneous catalysts .
  • Reusability : Heterogeneous catalysts (e.g., zeolite-supported acids) can be reused ≥5 times with <10% yield drop .

Q. Process Optimization :

  • Flow Chemistry : Continuous-flow reactors improve heat transfer during exothermic amidation steps .

How can in vitro and in silico methods validate enzyme inhibition mechanisms?

Q. Advanced Validation Workflow :

  • In Vitro Assays : Fluorescence polarization assays (Kd ~12 nM for kinase targets) quantify binding affinity .
  • Molecular Docking (AutoDock Vina) : Predict binding poses with ∆G values ≤ -9.5 kcal/mol .
  • SPR Spectroscopy : Measure real-time binding kinetics (kon ~1.2×10⁵ M⁻¹s⁻¹) .

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